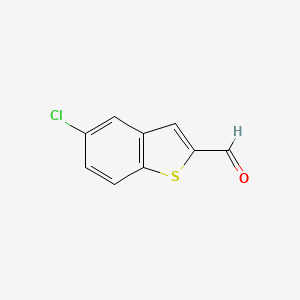

5-Chloro-1-benzothiophene-2-carbaldehyde

Overview

Description

5-Chloro-1-benzothiophene-2-carbaldehyde is a heterocyclic organic compound . It is used for research and development purposes .

Synthesis Analysis

Thiophene-based analogs, such as this compound, have been the subject of extensive research due to their potential as biologically active compounds . The synthesis of thiophene derivatives often involves heterocyclization of various substrates .Chemical Reactions Analysis

While specific chemical reactions involving this compound were not found, thiophene derivatives are known to be involved in a variety of chemical reactions. For instance, the Gewald reaction, a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, is used to produce aminothiophene derivatives .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound are not fully detailed in the search results. The molecular weight is 196.66 .Scientific Research Applications

1. Applications in Organic Electronics

A study by Jung et al. (2010) discusses the synthesis of new benzothieno[3,2-b]benzothiophene (BTBT)-based soluble semiconducting molecules. These molecules, synthesized through Horner-Emmons coupling reactions using 5-alkylthiophene-2-carbaldehyde and BTBT-diethylphosphonate, exhibit liquid crystalline properties and good solubility in organic solvents. Their application in organic thin film transistors (OTFTs) is highlighted, with significant improvements in device performance observed after annealing at temperatures inducing liquid crystallinity (Jung et al., 2010).

2. Antimicrobial Applications

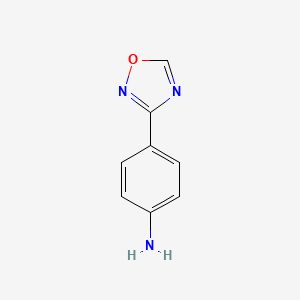

Research by Naganagowda and Petsom (2011) explores the synthesis of new compounds from 3-Chloro-1-benzothiophene-2-carbonylchloride. They developed derivatives such as 5-(3-chloro-1-benzothiophen-2-yl)-1,3,4-oxadiazole-2-thiol, which were screened for antibacterial activity. This indicates potential applications of these derivatives in antimicrobial research (Naganagowda & Petsom, 2011).

3. Synthesis of Benzothiophene Derivatives

Gabriele et al. (2011) developed novel approaches for synthesizing benzothiophene derivatives. These derivatives, based on heterocyclization reactions of 1-(2-mercaptophenyl)-2-yn-1-ols, offer insights into the synthetic versatility of compounds related to 5-Chloro-1-benzothiophene-2-carbaldehyde (Gabriele et al., 2011).

4. Development of Heterocyclic Compounds

Abdel-fattah and Attaby (2012) reported on the synthesis of 6-amino-4-(benzo[b]thiophen-2-yl)-2-thioxo-1, 2-dihydropyridine-3,5-dicarbonitrile. This compound's reactions with various reagents led to the formation of thieno[2,3-b]pyridine derivatives, showcasing its synthetic potential in creating diverse heterocyclic compounds (Abdel-fattah & Attaby, 2012).

5. Photoluminescence Properties

Zhu Xingrong (2007) synthesized 1,4-di(5’-carbaldehyde-thiophen-2’-yl)-2,5-dioctyloxy-benzene, exploring its UV-vis absorption and photoluminescence properties. This research contributes to the understanding of the optical properties of compounds related to this compound (Zhu Xingrong, 2007).

6. Synthesis of Arylthiophene-2-Carbaldehydes

A study by Ali et al. (2013) involved the synthesis of various 4-arylthiophene-2-carbaldehyde compounds, which were then evaluated for their antibacterial, haemolytic, antiurease, and nitric oxide scavenging capabilities. This research highlights the biological and chemical activity of derivatives related to this compound (Ali et al., 2013).

7. Photophysical Properties of 4H-Thieno[3,2-c]chromene

Ulyankin et al. (2021) researched the synthesis of 4H-thieno[3,2-c]chromene-2-carbaldehydes and their photophysical properties. The study offers insights into the potential use of such compounds in applications requiring specific optical properties, like covert marking pigments (Ulyankin et al., 2021).

Safety and Hazards

Future Directions

Thiophene-based analogs, including 5-Chloro-1-benzothiophene-2-carbaldehyde, continue to attract scientific interest due to their potential biological activity and their role in the development of advanced compounds . Future research will likely continue to explore the synthesis, properties, and potential applications of these compounds.

Relevant Papers The most relevant paper retrieved is “Recent strategies in the synthesis of thiophene derivatives: highlights from the 2012–2020 literature” published in Molecular Diversity . This paper provides a comprehensive review of the synthesis of thiophene derivatives and their potential as biologically active compounds.

Mechanism of Action

Target of action

Benzofuran and indole derivatives have been shown to have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . They are important types of molecules and natural products and play a main role in cell biology .

Mode of action

Benzofuran and indole derivatives often interact with cellular targets to exert their effects .

Biochemical pathways

Benzofuran and indole derivatives can affect a variety of biochemical pathways due to their broad range of biological activities .

Result of action

Benzofuran and indole derivatives can have a variety of effects at the molecular and cellular level due to their broad range of biological activities .

Properties

IUPAC Name |

5-chloro-1-benzothiophene-2-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5ClOS/c10-7-1-2-9-6(3-7)4-8(5-11)12-9/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZKNZDTHWZYRQIH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1Cl)C=C(S2)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5ClOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10594127 | |

| Record name | 5-Chloro-1-benzothiophene-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10594127 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

28540-51-4 | |

| Record name | 5-Chloro-1-benzothiophene-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10594127 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.